molecular formula C16H13NOS B2484345 4-(2-(p-Tolyl)thiazol-4-yl)phenol CAS No. 1500577-50-3

4-(2-(p-Tolyl)thiazol-4-yl)phenol

Cat. No.: B2484345
CAS No.: 1500577-50-3
M. Wt: 267.35
InChI Key: JUUJSVPUGCNEKZ-UHFFFAOYSA-N
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Description

4-(2-(p-Tolyl)thiazol-4-yl)phenol is a heterocyclic compound featuring a thiazole ring substituted with a p-tolyl group at the 2-position and a phenol group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

4-(2-(p-Tolyl)thiazol-4-yl)phenol has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-THIAZOLYL)PHENOL”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(p-Tolyl)thiazol-4-yl)phenol typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, p-tolylthioamide and 4-hydroxybenzaldehyde can be used as starting materials .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-(p-Tolyl)thiazol-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(2-(p-Tolyl)thiazol-4-yl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 4-Phenyl-2-(p-tolyl)thiazole
  • 2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid
  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole

Comparison: 4-(2-(p-Tolyl)thiazol-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

4-[2-(4-methylphenyl)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-11-2-4-13(5-3-11)16-17-15(10-19-16)12-6-8-14(18)9-7-12/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUJSVPUGCNEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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